Cas no 2138117-87-8 ({(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane)

{(1-ブロモ-2-メチルプロパン-2-イル)オキシメチル}シクロブタンは、有機合成中間体として重要な化合物です。分子内にブロモ基と第三級アルコール由来のエーテル構造を有し、高い反応性を示します。シクロブタン骨格の立体ひずみを利用した特異的反応性が特徴で、医薬品や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、求核置換反応や環化反応への適用性に優れ、複雑な分子骨格の構築が可能です。安定性と反応性のバランスが良く、精密有機合成における多様な変換が期待できます。

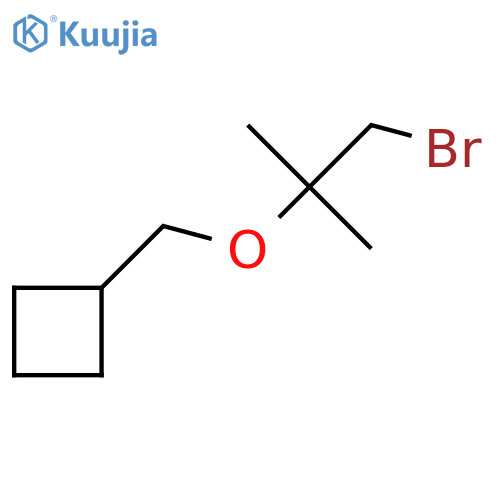

2138117-87-8 structure

商品名:{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane

{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane 化学的及び物理的性質

名前と識別子

-

- {(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane

- {[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane

- EN300-1137083

- 2138117-87-8

-

- インチ: 1S/C9H17BrO/c1-9(2,7-10)11-6-8-4-3-5-8/h8H,3-7H2,1-2H3

- InChIKey: PWROKZRSTZPUTF-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)(C)OCC1CCC1

計算された属性

- せいみつぶんしりょう: 220.04628g/mol

- どういたいしつりょう: 220.04628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1137083-5g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1137083-2.5g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1137083-0.25g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1137083-0.5g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1137083-10.0g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1137083-0.1g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1137083-5.0g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1137083-10g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1137083-1.0g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1137083-0.05g |

{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |

2138117-87-8 | 95% | 0.05g |

$827.0 | 2023-10-26 |

{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

2138117-87-8 ({(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量